2-({5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}carbonyl)-N-(4-ethoxyphenyl)hydrazinecarbothioamide
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Overview
Description
2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a unique combination of functional groups, including an indene moiety, a furan ring, and a hydrazinecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Introduction of the Hydrazinecarbothioamide Group: This step involves the reaction of the intermediate with hydrazine and a thiocarbonyl compound under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing an indole moiety, which have diverse biological activities.
Imidazole Derivatives: Compounds with an imidazole ring, known for their broad range of chemical and biological properties.
Indan Derivatives: Compounds with an indan structure, which are used in various chemical and pharmaceutical applications.
Uniqueness
2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C24H25N3O4S |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(4-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C24H25N3O4S/c1-2-29-19-10-7-18(8-11-19)25-24(32)27-26-23(28)22-13-12-21(31-22)15-30-20-9-6-16-4-3-5-17(16)14-20/h6-14H,2-5,15H2,1H3,(H,26,28)(H2,25,27,32) |
InChI Key |
CPKZWJYVARAFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 |
Origin of Product |
United States |
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